2,7-Dibromobenzo[d]thiazole
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Overview
Description
2,7-Dibromobenzo[d]thiazole is a brominated derivative of benzo[d]thiazole, a heterocyclic aromatic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromobenzo[d]thiazole typically involves the bromination of benzo[d]thiazole. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions of the benzo[d]thiazole ring .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromobenzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions like the Suzuki-Miyaura and Stille reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as morpholine, piperidine, and pyrrolidine are used under conditions involving solvents like dimethyl sulfoxide (DMSO) and bases like triethylamine.
Cross-Coupling: Palladium catalysts are often employed in the presence of bases like potassium carbonate and solvents such as toluene or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted benzo[d]thiazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2,7-Dibromobenzo[d]thiazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells due to its electron-withdrawing properties.
Pharmaceuticals: The compound is explored for its potential as a precursor in the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Materials Science: It is utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which 2,7-Dibromobenzo[d]thiazole exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of bromine atoms. These atoms make the compound highly reactive towards nucleophiles and facilitate the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The parent compound without bromine substitution.
4,7-Dibromobenzo[d][1,2,3]thiadiazole: Another brominated derivative with similar reactivity but different electronic properties.
Benzo[c][1,2,5]thiadiazole: An isomer with distinct electronic and optical characteristics.
Uniqueness
2,7-Dibromobenzo[d]thiazole is unique due to its specific bromination pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials with tailored properties .
Properties
IUPAC Name |
2,7-dibromo-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPZMZJYFSUFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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